CRBN Independence: Absence of Glutarimide-Driven Cereblon Recruitment vs. Lenalidomide and Thalidomide
In a 2024 study evaluating 16 structurally related 2-(piperidin-3-yl)phthalimides (compounds that, like the target compound, replace the glutarimide with a piperidine-based substituent), no pronounced or dose-dependent Cereblon/DDB1 binding was observed for representative screened compounds [1]. This class-level observation contrasts sharply with lenalidomide, which binds CRBN with an IC₅₀ of approximately 0.4 μM and promotes degradation of IKZF1/IKZF3 [2], and thalidomide, which binds CRBN at low micromolar concentrations [3]. The absence of CRBN engagement in the piperidine-phthalimide class suggests that CAS 922462-25-7 operates through a CRBN-independent mechanism, making it a candidate for applications where IMiD-associated teratogenicity or CRBN-driven degradation is undesirable.
| Evidence Dimension | Cereblon (CRBN) binding |
|---|---|
| Target Compound Data | No pronounced CRBN/DDB1 binding observed for class representatives (2-(piperidin-3-yl)phthalimides) |
| Comparator Or Baseline | Lenalidomide: CRBN IC₅₀ ~0.4 μM; Thalidomide: CRBN binding at low μM concentrations |
| Quantified Difference | Qualitative divergence: CRBN-engaged vs. CRBN-silent |
| Conditions | In vitro CRBN/DDB1 binding assay; lenalidomide data from cellular degradation assays |
Why This Matters
For researchers seeking phthalimide-based pharmacology decoupled from CRBN-mediated teratogenicity risk and IKZF1/3 degradation, this compound offers a mechanistically distinct alternative to lenalidomide and thalidomide.
- [1] Scerba, M.T., Tweedie, D., Greig, N.H. (2024). 2-(Piperidin-3-yl)phthalimides reduce classical markers of cellular inflammation in LPS-challenged RAW 264.7 cells and also demonstrate potentially relevant sigma and serotonin receptor affinity in membrane preparations. Bioorganic & Medicinal Chemistry Letters, 110, 129885. DOI: 10.1016/j.bmcl.2024.129885. View Source
- [2] Krönke, J., Udeshi, N.D., Narla, A., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science, 343(6168), 301–305. DOI: 10.1126/science.1244851. View Source
- [3] Ito, T., Ando, H., Suzuki, T., et al. (2010). Identification of a Primary Target of Thalidomide Teratogenicity. Science, 327(5971), 1345–1350. DOI: 10.1126/science.1177319. View Source
